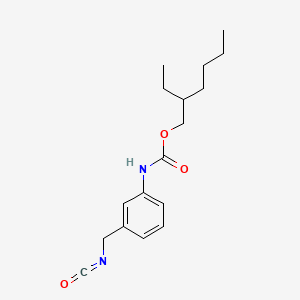
2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate is a chemical compound that belongs to the class of isocyanates. Isocyanates are known for their reactivity and are widely used in the production of polyurethanes, coatings, adhesives, and elastomers. This compound is particularly interesting due to its unique structure, which combines an isocyanate group with a carbamate ester, making it versatile for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate typically involves the reaction of 3-isocyanatomethylphenyl isocyanate with 2-ethylhexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-isocyanatomethylphenyl isocyanate+2-ethylhexanol→2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and solvents can also optimize the reaction efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The isocyanate group can react with nucleophiles to form substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alcohols and amines are commonly used in substitution reactions.
Major Products
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Substituted carbamates.
Applications De Recherche Scientifique
2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a crosslinking agent in biomaterials.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and elastomers.
Mécanisme D'action
The mechanism of action of 2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of urea and carbamate linkages. These reactions are crucial in the formation of polyurethanes and other polymeric materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl isocyanate: Known for its use in the production of pesticides and polyurethane foams.
Phenyl isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.
Hexamethylene diisocyanate: Commonly used in the production of polyurethane coatings and elastomers.
Uniqueness
2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate is unique due to its combination of an isocyanate group with a carbamate ester, providing enhanced reactivity and versatility in various applications. Its structure allows for the formation of stable and durable polymeric materials, making it valuable in industrial and research settings.
Propriétés
Numéro CAS |
54634-94-5 |
|---|---|
Formule moléculaire |
C17H24N2O3 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-ethylhexyl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C17H24N2O3/c1-3-5-7-14(4-2)12-22-17(21)19-16-9-6-8-15(10-16)11-18-13-20/h6,8-10,14H,3-5,7,11-12H2,1-2H3,(H,19,21) |
Clé InChI |
HZXOAHQYDYYYQI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)NC1=CC=CC(=C1)CN=C=O |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


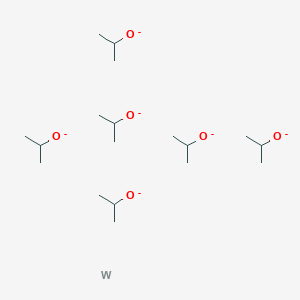

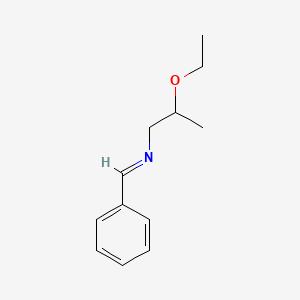
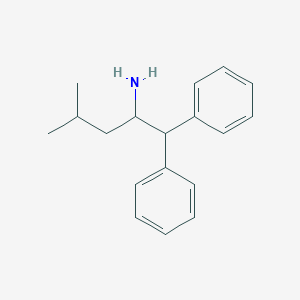
![(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B13736160.png)
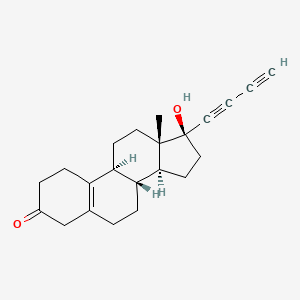
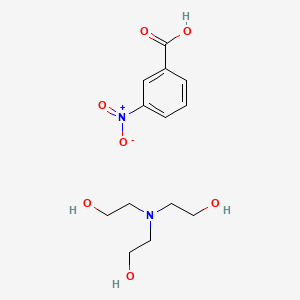
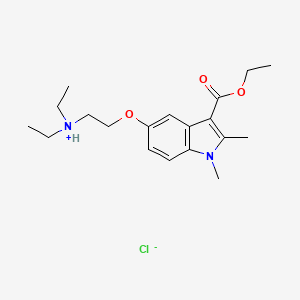
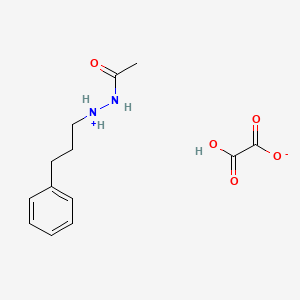
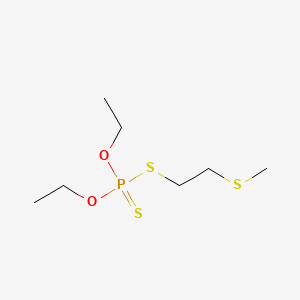
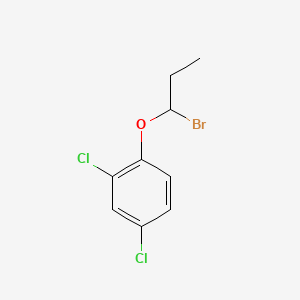
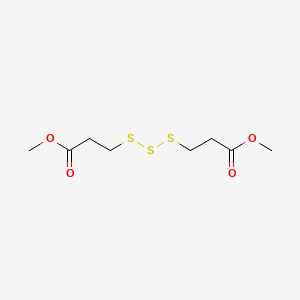
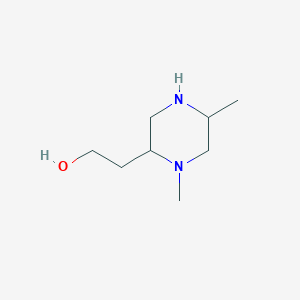
![dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13736205.png)
